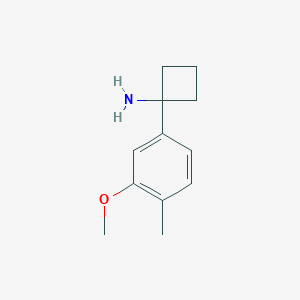

1-(3-Methoxy-4-methylphenyl)cyclobutanamine

CAS No.:

Cat. No.: VC15749328

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine |

| Standard InChI | InChI=1S/C12H17NO/c1-9-4-5-10(8-11(9)14-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3 |

| Standard InChI Key | BDDKBYJNOKCSDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2(CCC2)N)OC |

Introduction

1-(3-Methoxy-4-methylphenyl)cyclobutanamine is an organic compound featuring a cyclobutane ring attached to a phenyl group that is substituted with a methoxy group at the meta position and a methyl group at the para position. This unique structural arrangement confers distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclobutanamine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, common methods for similar compounds often include reactions such as Friedel-Crafts alkylation or Grignard reactions followed by reduction steps to form the amine functionality.

Interaction Studies

Interaction studies for 1-(3-Methoxy-4-methylphenyl)cyclobutanamine are crucial for understanding its mechanism of action. Preliminary investigations might focus on its binding affinity to neurotransmitter receptors or enzymes related to metabolic pathways. Such studies would provide insights into its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Future Research Directions

Future research on 1-(3-Methoxy-4-methylphenyl)cyclobutanamine should focus on:

-

In-depth Synthesis Optimization: Developing efficient and scalable synthetic routes.

-

Biological Activity Profiling: Investigating its interactions with various biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or specificity.

Given the limited availability of specific data on this compound, further research is necessary to fully explore its properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume